Product packaging for Diethyl 2-cyclohexylmalonate(Cat. No.:CAS No. 2163-44-2)

Diethyl 2-cyclohexylmalonate

Cat. No.: B1295894
CAS No.: 2163-44-2
M. Wt: 242.31 g/mol
InChI Key: FUOPELSDMOAUBM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Malonate Chemistry in Organic Synthesis

The development of diethyl 2-cyclohexylmalonate is intrinsically linked to the broader history of malonic ester synthesis, a cornerstone of organic chemistry that gained significant traction in the mid-20th century. smolecule.com The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids. fiveable.me The core of this synthesis lies in the high acidity of the methylene (B1212753) group flanked by two carbonyl groups in diethyl malonate. This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. britannica.commasterorganicchemistry.com This enolate then acts as a nucleophile, readily undergoing alkylation with alkyl halides. wikipedia.orgopenochem.org Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted acetic acid. wikipedia.org This classical sequence has been a fundamental tool for carbon-carbon bond formation for decades.

Significance of Cyclohexyl Malonates in Advanced Chemical Synthesis

The introduction of a cyclohexyl group to the malonate structure, as seen in this compound, offers distinct advantages in advanced chemical synthesis. The cyclohexyl moiety introduces steric bulk, which can influence the stereochemical outcome of reactions, and its hydrophobic nature can affect the solubility and reactivity of the molecule. smolecule.com These properties make cyclohexyl malonates valuable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, this compound has been utilized in the synthesis of barbiturates and anticonvulsant drugs. smolecule.com The presence of the cyclohexyl ring allows for the creation of spatially constrained molecules with specific biological activities. smolecule.com

Current Research Trends and Future Directions for this compound

Contemporary research continues to explore the utility of this compound and related compounds. One area of focus is its application in the development of new pesticides, leveraging its potential as an enzyme inhibitor. smolecule.combiosynth.com Specifically, it has been identified as an inhibitor of the enzyme enolase, which is crucial in the glycolysis pathway. biosynth.com This inhibitory action presents a potential mechanism for targeted pest control. biosynth.com

Furthermore, this compound serves as a versatile building block in multicomponent reactions, which are efficient processes for synthesizing complex molecules in a single step. frontiersin.org Its use as an internal electron donor in Ziegler-Natta catalyst systems for olefin polymerization is another area of active investigation, highlighting its industrial relevance. google.com

Future research is likely to focus on the development of more efficient and selective synthetic methods utilizing this compound. This includes exploring its role in asymmetric synthesis to produce chiral molecules with high enantiomeric purity, which is of paramount importance in the pharmaceutical industry. acs.orgnih.gov The continued investigation into its biological activities may also uncover new applications in medicine and agriculture.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₂O₄
Molecular Weight 242.31 g/mol
CAS Registry Number 2163-44-2
IUPAC Name Diethyl 2-cyclohexylpropanedioate
Appearance Colorless to pale yellow liquid
Flash Point 137 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O4 B1295894 Diethyl 2-cyclohexylmalonate CAS No. 2163-44-2

Properties

IUPAC Name

diethyl 2-cyclohexylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPELSDMOAUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286654
Record name diethyl 2-cyclohexylmalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-44-2
Record name 2163-44-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-cyclohexylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diethyl 2 Cyclohexylmalonate and Its Derivatives

Malonic Ester Synthesis and Alkylation Strategies

The malonic ester synthesis is a versatile method for preparing carboxylic acids. pearson.com For the direct synthesis of diethyl 2-cyclohexylmalonate, the pathway is halted before the final hydrolysis and decarboxylation steps. pearson.comorganicchemistrytutor.com

Classical Malonic Ester Alkylation Procedures

The classical procedure involves two main steps: enolate formation and alkylation. masterorganicchemistry.com Diethyl malonate is first deprotonated at the α-carbon, which is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. libretexts.org A suitable base, typically sodium ethoxide in ethanol, is used to quantitatively form a resonance-stabilized enolate. organicchemistrytutor.comlibretexts.org This enolate is a potent nucleophile. masterorganicchemistry.com The second step is the nucleophilic substitution reaction, where the enolate attacks an electrophilic alkyl halide in an SN2 reaction, forming the new carbon-carbon bond and yielding the alkylated malonic ester. libretexts.orgopenochem.org To prevent transesterification, the alkoxide base used generally matches the alcohol component of the ester. wikipedia.org A potential drawback of this method is the possibility of dialkylation, where a second alkyl group is added. wikipedia.org

Alkylation with Cyclohexyl Halides and Derivatives

To synthesize this compound, a cyclohexyl electrophile is required for the alkylation step. Cyclohexyl halides, such as bromocyclohexane (B57405) or chlorocyclohexane, serve as common alkylating agents. reddit.com The reaction follows the SN2 mechanism, where the diethyl malonate enolate attacks the carbon atom bonded to the halogen, displacing the halide ion. libretexts.org

Secondary halides like those from cyclohexane (B81311) can be less reactive than primary halides and may be more prone to competing elimination reactions. libretexts.org However, under appropriate conditions, the substitution reaction proceeds to form the desired product. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction, particularly in biphasic systems. google.com

Reagent 1BaseReagent 2SolventConditionsProductYield
Diethyl malonateSodium ethoxideCyclohexylmethyl bromideEthanolReflux (4 hours)Diethyl (cyclohexylmethyl)malonate~70-80% (based on similar reactions) prepchem.com
Diethyl malonatePotassium carbonate1,6-dichlorohexaneCyclohexaneBoiling, with phase transfer catalyst6-chlorohexyl diethyl malonate78% google.com

Intramolecular Cycloalkylcarboxylic Acid Synthesis (Perkin Alicyclic Synthesis)

The Perkin alicyclic synthesis, developed by William Henry Perkin, Jr., is a variation of the malonic ester synthesis used to form cyclic compounds. wikipedia.orgdrugfuture.com This method involves the reaction of a malonic ester with an α,ω-dihaloalkane in the presence of a base. drugfuture.com The reaction proceeds via two sequential alkylation steps. The first alkylation attaches one end of the dihalide chain to the malonic ester. A second, intramolecular alkylation then occurs, where the enolate attacks the other electrophilic carbon of the chain, forming a ring. libretexts.org

While not a direct route to this compound itself, this synthesis is fundamental for creating cycloalkanecarboxylic acids from malonic esters. libretexts.org For instance, reacting diethyl malonate with 1,5-dibromopentane (B145557) would lead to the formation of a cyclohexane ring fused to the malonate structure, which after hydrolysis and decarboxylation yields cyclohexanecarboxylic acid.

Stereoselective Alkylation Approaches

Achieving stereoselectivity in the alkylation of malonic esters to produce chiral molecules like an enantiomerically enriched form of this compound requires the use of asymmetric synthesis techniques. These methods guide the alkylating agent to one face of the prochiral enolate.

Common strategies include:

Chiral Phase-Transfer Catalysis: Specially designed chiral quaternary ammonium salts can create a chiral environment around the enolate, influencing the direction of the incoming electrophile.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the malonic ester, directing the alkylation to a specific face before being cleaved off.

Metal Catalysis: Chiral ligands coordinated to a metal center can catalyze the alkylation, effectively creating an asymmetric environment that favors the formation of one enantiomer over the other.

These advanced methods are crucial for the synthesis of optically active compounds and have been applied to the alkylation of various active methylene (B1212753) compounds.

Alternative Synthetic Routes to this compound

Hydrogenation of Diethyl Phenylmalonate

An alternative pathway to this compound involves the catalytic hydrogenation of diethyl phenylmalonate. wikipedia.org In this reaction, the aromatic phenyl ring of the starting material is reduced to a saturated cyclohexane ring.

This transformation is typically carried out using a heterogeneous catalyst, such as rhodium on carbon, platinum oxide, or Raney nickel, under an atmosphere of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, are critical for achieving complete saturation of the aromatic ring without affecting the ester functional groups. This method is advantageous as it avoids the use of alkyl halides and the potential side reactions associated with SN2 alkylation. While diethyl phenylmalonate can be synthesized via a Claisen condensation, direct alkylation with aryl halides is difficult. wikipedia.org The subsequent reduction of the phenyl group provides a clean route to the cyclohexyl derivative.

Starting MaterialCatalystSolventPressure (H₂)TemperatureProduct
Diethyl PhenylmalonateRh/CEthanol/Acetic Acid~50 psiRoom Temp.This compound
Diethyl PhenylmalonateRaney NickelEthanolHigh PressureElevated Temp.This compound

This table represents typical conditions for aromatic ring hydrogenation; specific data for diethyl phenylmalonate reduction may vary.

Michael Addition Reactions with Cyclohexenone Derivatives

The Michael addition of diethyl malonate to cyclohexenone is a fundamental carbon-carbon bond-forming reaction that yields diethyl (3-oxocyclohexyl)malonate, a key intermediate that can be further transformed into this compound. This conjugate addition is amenable to a variety of catalytic systems, which significantly influence the reaction's efficiency and stereochemical outcome.

The Michael addition of diethyl malonate to α,β-unsaturated ketones, such as cyclohexenone, is widely recognized as a highly atom-economical process. rsc.org The reaction is typically promoted by a base, which deprotonates the acidic methylene proton of diethyl malonate to generate a nucleophilic enolate. This enolate then adds to the β-carbon of the unsaturated ketone. researchgate.net

A range of catalysts have been explored to facilitate this transformation, from simple bases to more complex organocatalysts and metal complexes. The choice of catalyst and reaction conditions has a profound impact on the yield and enantioselectivity of the reaction. For instance, the use of commercially available and structurally simple 1,2-diphenylethanediamine (DPEN) as an organocatalyst, in the presence of an acidic additive, has been shown to furnish the desired Michael adducts in high yields (61–99%) and with moderate to excellent enantiomeric excess (65 to >99% ee). nih.gov The catalytic capability of DPEN can be modulated by the strength of the acidic co-catalyst; for example, a significant decrease in catalytic performance was observed with stronger acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH) when reacting diethyl malonate with a β-naphthyl-substituted cinnamone. nih.gov

In addition to primary amine-based catalysts, heterobimetallic complexes have also demonstrated high efficacy. For example, Shibasaki's Ga-Na-BINOL complex has been successfully used for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, achieving a 90% yield and 99% enantiomeric excess on a large scale. nih.gov This highlights the potential for similar high performance with cyclohexenone derivatives. The reaction conditions, including the solvent, temperature, and catalyst loading, are crucial for optimizing both the chemical yield and the stereoselectivity.

Table 1: Influence of Catalysts and Conditions on the Michael Addition of Diethyl Malonate to Chalcones (as a model for Cyclohexenone derivatives)
Catalyst SystemSolventTime (h)Yield (%)ee (%)Reference
(R,R)-DPEN (20 mol%) / Acetic Acid (40 mol%)-489992 nih.gov
(R,R)-DPEN (20 mol%) / Salicylic Acid (40 mol%)Ether1687592 nih.gov
(R,R)-DPEN (20 mol%) / o-Phthalic Acid (40 mol%)EtOH1689994 nih.gov

The product of the Michael addition, diethyl (3-oxocyclohexyl)malonate, is a versatile intermediate. nih.gov The contained ketone and malonic ester functionalities allow for a variety of subsequent chemical transformations. A key derivatization is the reduction of the ketone and subsequent dehydroxylation to afford the target this compound.

Furthermore, the malonic ester moiety itself can be derivatized. For instance, dealkoxycarbonylation can be achieved by heating in a dipolar aprotic solvent with water and salts like sodium chloride or lithium chloride. lookchemmall.com This process removes one of the ethoxycarbonyl groups, yielding an ethyl cyclohexylacetate derivative. Additionally, the active methylene group of the malonate can undergo further alkylation or acylation reactions, providing access to a wider range of substituted cyclohexyl compounds. guidechem.com

Cyclization Reactions Involving Olefins and 2-Substituted Malonic Acid Derivatives

An alternative approach to constructing the cyclohexyl ring is through the cyclization of acyclic precursors. These methods involve the reaction of olefins with 2-substituted malonic acid derivatives, offering a convergent route to the desired cyclic malonates.

Various catalytic systems have been developed to promote the cyclization of olefins with malonic acid derivatives. Protic acids can serve as effective catalysts for alkene cyclization reactions, leading to the formation of complex cyclic structures. rsc.org In some instances, Lewis acids such as scandium(III) triflate can act as practical pre-catalysts. rsc.org

Ruthenium-based catalysts, such as [CpRu(CH3CN)3][BArF], have been shown to catalyze the condensation of cyclic ketones with α-diazomalonates to form malonate enol ethers. These intermediates can then undergo further cyclization reactions under Lewis-acid-mediated conditions or visible-light photoredox catalysis to generate fused and spiro-heterocycles. acs.org While not a direct cyclization of an olefin and a malonate, this methodology highlights the utility of metal catalysis in forming complex cyclic structures from malonate derivatives. Iron(III) chloride has also been reported as a mediator for carbonyl-olefin metathesis to construct bicyclic frameworks.

The efficiency of these cyclization reactions is highly dependent on the chosen catalyst system and reaction conditions. A patented method describes the cyclization of an olefin and a 2-substituted malonic acid derivative in the presence of a catalyst to produce 2-(cyclohexenylene) malonic acid derivatives. This process is reported to be highly efficient, with a high reaction yield, mild conditions, and reduced waste, making it favorable for industrial production.

The development of catalytic systems that operate under mild conditions with high turnover numbers is crucial for the industrial applicability of these cyclization strategies. The ability to generate multiple bonds and stereocenters in a single step, as demonstrated in some catalytic alkene cyclizations, offers significant advantages in terms of process economy and sustainability. rsc.org

Photolytic Transformations of Diethyl Diazomalonate in Cyclohexane

The photolysis of diethyl diazomalonate in the presence of cyclohexane provides a direct route to this compound through a C-H insertion mechanism. This reaction proceeds via the formation of a highly reactive carbene intermediate.

Upon irradiation with light, diethyl diazomalonate decomposes to release nitrogen gas and generate the corresponding carbene. tuni.fi This carbene can exist in either a singlet or triplet state, which influences its reactivity. In the presence of an alkane like cyclohexane, the singlet carbene can directly insert into a carbon-hydrogen bond in a concerted fashion. tuni.fi The triplet carbene, on the other hand, typically reacts via a two-step radical abstraction-recombination mechanism.

The photolytic decomposition of diazo compounds can be initiated by various light sources, including red light. researchgate.net The efficiency and selectivity of the C-H insertion can be influenced by the presence of transition-metal catalysts. Dirhodium(II) carboxylates, for example, are known to catalyze the decomposition of diazo compounds to form metal carbenoids, which can then undergo C-H insertion reactions with improved selectivity compared to the free carbene. This method is a powerful tool for the functionalization of unactivated C-H bonds. nih.gov In one instance, the photolysis of diethyl diazomalonate with thiobenzophenone (B74592) in cyclohexane was reported to produce significant amounts of γ-butyrolactone. rsc.org

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Cyclohexenone
Diethyl malonate
Diethyl (3-oxocyclohexyl)malonate
1,2-diphenylethanediamine
Trifluoroacetic acid
p-toluenesulfonic acid
Dimethyl malonate
2-cyclopenten-1-one
Ethyl cyclohexylacetate
Scandium(III) triflate
α-diazomalonates
Iron(III) chloride
2-(cyclohexenylene) malonic acid
Diethyl diazomalonate
Thiobenzophenone
γ-butyrolactone

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized by targeting three main regions of the molecule: the cyclohexyl ring, the ester groups, and the alpha-carbon of the malonate. These modifications generate a wide array of analogs with tailored chemical properties.

Direct functionalization of the cyclohexyl ring of this compound is a challenging synthetic task due to the unreactive nature of the saturated hydrocarbon ring. However, functional groups can be introduced onto the cyclohexyl moiety through several strategic approaches. One common method involves starting with an already functionalized cyclohexyl halide or equivalent electrophile in the initial malonic ester synthesis. For instance, using a hydroxy- or amino-substituted cyclohexyl bromide would yield a this compound derivative with the corresponding functional group on the ring.

Alternatively, while less direct, functionalization of the existing cyclohexyl group can be envisioned through radical reactions. Free-radical halogenation, for example, could introduce a halogen onto the cyclohexyl ring, which can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups such as hydroxyl, amino, or cyano groups. The chemo-enzymatic synthesis of functionalized cyclohexylglycines, which can be potent scaffolds for developing certain inhibitors, demonstrates the importance of such functionalized cyclic structures in medicinal chemistry. nih.gov

Table 1: Potential Strategies for Cyclohexyl Moiety Functionalization

Strategy Description Potential Functional Groups Introduced
Use of Functionalized Starting Material Employing a pre-functionalized cyclohexyl halide (e.g., 4-bromocyclohexanol) in the malonic ester synthesis. Hydroxyl (-OH), Amino (-NH2), Keto (=O)
Free-Radical Halogenation Post-synthesis halogenation of the cyclohexyl ring using reagents like N-bromosuccinimide (NBS). Halogens (-Br, -Cl)
Substitution Reactions Subsequent reaction of the halogenated derivative with various nucleophiles. Hydroxyl (-OH), Alkoxy (-OR), Azido (-N3)

The diethyl ester groups of this compound are amenable to several classic ester transformations, providing a straightforward route to derivatives with different properties.

Hydrolysis (Saponification): The most common modification is the hydrolysis of the ester groups to yield the corresponding dicarboxylic acid, 2-cyclohexylmalonic acid. This reaction can be catalyzed by either acid or base. ucalgary.caorganicchemistrytutor.com Basic hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification to protonate the resulting carboxylate salt. organicchemistrytutor.com

Transesterification: This process involves reacting the diethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction exchanges the ethyl groups for other alkyl groups, allowing for the synthesis of analogs like dimethyl or di-isopropyl 2-cyclohexylmalonate. This is particularly important when the desired ester cannot be easily synthesized directly.

Amidation: Reaction of the ester with an amine can produce the corresponding amide. This reaction typically requires heating or catalysis and can be used to synthesize mono- or di-amides, which are common functional groups in pharmaceutical compounds.

Table 2: Key Modifications of Ester Groups

Reaction Reagents Product Type
Hydrolysis H₃O⁺ or NaOH/H₂O then H₃O⁺ Dicarboxylic Acid
Transesterification R-OH, H⁺ or RO⁻ catalyst Different Dialkyl Ester
Amidation R-NH₂, heat Amide / Diamide

The synthesis of malonate ester analogs, such as dimethyl 2-cyclohexylmalonate, follows the same fundamental pathway as the classic malonic ester synthesis. The primary difference lies in the choice of the starting dialkyl malonate.

The process begins with the deprotonation of dimethyl malonate using a suitable base, typically sodium methoxide (B1231860) (NaOMe) to avoid transesterification. This creates a highly stabilized enolate. This nucleophilic enolate then reacts with a cyclohexyl electrophile, such as cyclohexyl bromide, in an SN2 reaction to form the new carbon-carbon bond, yielding dimethyl 2-cyclohexylmalonate.

Reaction Scheme: Synthesis of Dimethyl 2-cyclohexylmalonate

Deprotonation: Dimethyl malonate is treated with a base (e.g., Sodium Methoxide) to form a resonance-stabilized enolate.

Alkylation: The enolate attacks an alkyl halide (e.g., Cyclohexyl Bromide) via an SN2 reaction.

This versatile method allows for the preparation of a wide range of malonate esters by simply varying the starting dialkyl malonate and the alkyl halide.

The malonic ester synthesis is a cornerstone technique for creating substituted carboxylic acids and other complex structures that are vital for medicinal chemistry. libretexts.org The ability to introduce various substituents at the alpha-carbon allows for the systematic modification of molecules to enhance their therapeutic properties.

A key intermediate for many applications is diethyl aminomalonate, which can be synthesized from diethyl malonate. wikipedia.orgorgsyn.org This compound serves as a building block for the synthesis of various amino acids. Diethyl malonate and its derivatives are used in the preparation of numerous medicinally important compounds, including:

Vigabatrin: An anticonvulsant drug.

Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID).

Nalidixic acid: An antibiotic. wikipedia.org

The synthesis of these compounds often involves initial alkylation or acylation of the malonic ester, followed by further transformations. For example, the synthesis can be adapted to produce disubstituted carboxylic acids by repeating the deprotonation and alkylation steps with a second, different alkyl halide before the final hydrolysis and decarboxylation. masterorganicchemistry.com This flexibility makes the malonic ester synthesis an invaluable tool in drug discovery and development.

Table 3: Examples of Medicinally Relevant Compounds from Malonic Esters

Compound Therapeutic Class Synthetic Precursor
Vigabatrin Anticonvulsant Diethyl Malonate Derivative
Phenylbutazone NSAID Diethyl Malonate Derivative
Nalidixic acid Antibiotic Diethyl Malonate Derivative
Amino Acids Building Blocks Diethyl Aminomalonate

Chemical Transformations and Reaction Mechanisms of Diethyl 2 Cyclohexylmalonate

Reactions Involving the Active Methylene (B1212753) Group

The reactivity of Diethyl 2-cyclohexylmalonate is dominated by its active methylene group. The formation of a nucleophilic enolate at this position is the gateway to numerous synthetic applications, including decarboxylation, condensation, cyclocondensation, and halogenation reactions.

The conversion of this compound to cyclohexylacetic acid is a classic example of the malonic ester synthesis pathway, which concludes with a decarboxylation step. ucalgary.camasterorganicchemistry.com This transformation is typically a two-stage process involving hydrolysis followed by heating.

Mechanism:

Hydrolysis (Saponification): The process begins with the hydrolysis of both ester groups to carboxylic acid groups. This can be achieved under either acidic (e.g., aqueous acid) or basic (e.g., aqueous sodium hydroxide (B78521), followed by acidification) conditions. masterorganicchemistry.comorganicchemistrytutor.com The reaction with a base like hydroxide results in the formation of a dicarboxylate salt, which is then protonated in a subsequent step to yield cyclohexylmalonic acid. organicchemistrytutor.com

Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, is then heated. patsnap.comualberta.ca The heating promotes the loss of one of the carboxyl groups as carbon dioxide (CO2) through a cyclic, six-membered transition state. stackexchange.commasterorganicchemistry.com This reaction is facile because the intermediate enol formed is relatively stable. masterorganicchemistry.comualberta.ca

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final product, cyclohexylacetic acid. masterorganicchemistry.compatsnap.com

Table 1: Key Steps in the Decarboxylation of this compound

Step Description Reactants/Intermediates Products Conditions
1 Hydrolysis This compound Cyclohexylmalonic acid Aqueous acid or base (e.g., NaOH), followed by H+
2 Decarboxylation Cyclohexylmalonic acid Enol intermediate, CO2 Heat (Δ)
3 Tautomerization Enol intermediate Cyclohexylacetic acid Spontaneous

The active methylene group of this compound can participate in various base-catalyzed condensation reactions, acting as a nucleophile.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org In a "crossed" Claisen condensation, this compound can react with another ester. masterorganicchemistry.com The reaction requires a stoichiometric amount of base because the final deprotonation of the β-keto ester product drives the equilibrium forward. wikipedia.orglibretexts.org The mechanism involves the deprotonation of the alpha-carbon to form an enolate, which then attacks the carbonyl carbon of the second ester. libretexts.org This is followed by the elimination of an alkoxide leaving group to form a β-keto ester. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine (e.g., piperidine or pyridine). wikipedia.orgorganicreactions.orgthermofisher.com this compound can react with various aldehydes in a Knoevenagel condensation. The reaction proceeds via a nucleophilic addition of the malonate enolate to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as an alkylidenemalonate. wikipedia.orgamazonaws.com

Table 2: Comparison of Condensation Reactions

Reaction Type Electrophile Base Product Type
Claisen Condensation Ester Strong base (e.g., Sodium ethoxide) β-keto ester
Knoevenagel Condensation Aldehyde or Ketone Weak base (e.g., Piperidine) α,β-unsaturated diester

This compound serves as a valuable three-carbon building block in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.govresearchgate.net These reactions are fundamental in the synthesis of various pharmacologically important compounds.

Barbiturates are synthesized through the condensation of a diethyl malonate derivative with urea (B33335). wikipedia.orgchegg.comchempedia.info In this reaction, this compound reacts with urea in the presence of a strong base, typically sodium ethoxide, to form 5-cyclohexylbarbituric acid. nih.govresearchgate.net

Reaction Mechanism:

The strong base (sodium ethoxide) deprotonates urea, making it a more potent nucleophile. chegg.com

The deprotonated urea attacks one of the ester carbonyl groups of this compound.

The tetrahedral intermediate collapses, eliminating an ethoxide ion. chegg.com

An intramolecular cyclization occurs as the second nitrogen atom of the urea moiety attacks the remaining ester carbonyl group. chegg.com

Elimination of a second molecule of ethanol yields the stable heterocyclic ring of the barbiturate (B1230296) derivative. cutm.ac.in

The reaction is typically carried out by refluxing the reactants in ethanol. orgsyn.orgnih.govuobasrah.edu.iq

The Tschitschibabin synthesis provides a route to pyrido[1,2-a]pyrimidine-2,4-dione derivatives through the reaction of a diethyl malonate with 2-aminopyridine. nih.govresearchgate.net When this compound is used, it can react with 2-aminopyridine, usually at elevated temperatures, to form 3-cyclohexyl-pyrido[1,2-a]pyrimidine-2,4-dione. This reaction involves the nucleophilic attack of the amino group of 2-aminopyridine on one of the ester carbonyls, followed by cyclization involving the pyridine nitrogen.

The active methylene hydrogen of this compound can be replaced by a halogen atom. This reaction is analogous to the alpha-halogenation of other carbonyl compounds. While direct bromination of the corresponding carboxylic acid (cyclohexylmalonic acid) is challenging, the Hell-Volhard-Zelinskii reaction provides a method for α-bromination. libretexts.org This reaction involves converting the carboxylic acid to an acid bromide using phosphorus tribromide (PBr₃). libretexts.org The acid bromide readily forms an enol, which then reacts with bromine (Br₂) to introduce a bromine atom at the alpha position. libretexts.org Subsequent hydrolysis would yield the α-bromo dicarboxylic acid. The resulting α-halo malonates are versatile synthetic intermediates. libretexts.org

Nitrosation to Oximinomalonate Derivatives

The nitrosation of this compound involves the reaction at the active methylene group (the α-carbon) with a nitrosating agent. This reaction is a common method for introducing a nitroso group onto a carbon atom that is activated by adjacent electron-withdrawing groups, such as the two ester groups in this malonate. researchgate.net

The reaction typically proceeds via an electrophilic attack on the enolate form of the malonate. In the presence of a base, the α-proton is abstracted to form a nucleophilic enolate. This enolate then attacks the electrophilic nitrosating agent, which is often derived from nitrous acid (formed in situ from sodium nitrite and a strong acid) or an alkyl nitrite like isopentyl nitrite under acidic or basic conditions. researchgate.netlibretexts.org The initial product is a C-nitroso compound, which is generally unstable and rapidly tautomerizes to the more stable oxime, yielding a diethyl 2-cyclohexyl-2-oximinomalonate derivative. researchgate.net

The general mechanism can be summarized as follows:

Enolate Formation : A base removes the acidic α-proton from this compound.

Nucleophilic Attack : The resulting enolate attacks the nitrosating agent (e.g., the nitrosonium ion, NO⁺). libretexts.org

Tautomerization : The intermediate C-nitroso compound rearranges to the final oximinomalonate product.

This transformation is a valuable synthetic route for introducing a nitrogen-containing functional group at the α-position, opening pathways to further derivatization.

Formation of Phenyliodonium Ylides and Cyclopropane Diesters

This compound can serve as a precursor for the synthesis of phenyliodonium ylides. These ylides are important carbene precursors, acting as safer and often more reactive alternatives to diazo compounds in cyclopropanation reactions. organic-chemistry.orgnih.gov A general method involves the reaction of the malonate ester with a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PhI(OAc)₂) or iodosylbenzene (PhIO), in the presence of a base. acs.orgresearchgate.net

The reaction proceeds by deprotonation of the active methylene carbon of this compound, followed by nucleophilic attack on the iodine(III) center, leading to the formation of the stable phenyliodonium ylide.

Reaction Scheme:

this compound + PhI(OAc)₂ + Base → Diethyl 2-cyclohexyl-2-(phenyl-λ³-iodanylidene)malonate (Phenyliodonium Ylide)

These preformed and isolated ylides can then be used in metal-catalyzed reactions with alkenes to form 1,1-cyclopropane diesters. acs.org Catalysts such as rhodium(II) or copper(II) complexes decompose the ylide to generate a metal carbene intermediate. organic-chemistry.orgacs.org This carbene then undergoes a cycloaddition reaction with an alkene to furnish the corresponding cyclopropane derivative. nih.gov

The use of preformed ylides offers several advantages over in-situ generation, including milder reaction conditions, improved yields, and better control over the reaction, which can be crucial for achieving high enantioselectivity in asymmetric catalysis. organic-chemistry.orgacs.org

Table 1: Comparison of Cyclopropanation Methods
MethodCarbene PrecursorTypical CatalystAdvantagesReference
In-situ Ylide GenerationMalonate + PhI(OAc)₂Rh₂(OAc)₄One-pot procedure acs.org
Preformed YlideIsolated Phenyliodonium YlideRh₂(OAc)₄, Rh₂(esp)₂Higher yields, milder conditions, better for asymmetric synthesis organic-chemistry.orgacs.org
Diazo CompoundDiazomalonateRh(II) dimersWell-established method acs.org

Reactions Involving the Ester Functionality

Hydrolysis under Acidic and Basic Conditions

The diethyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid functionalities under both acidic and basic conditions. wikipedia.org

Basic Hydrolysis (Saponification) : Under basic conditions, such as heating with aqueous sodium hydroxide or potassium hydroxide, the ester undergoes saponification. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. ucalgary.ca An acid-base reaction between the newly formed carboxylic acid and the ethoxide or excess hydroxide leads to the formation of a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield 2-cyclohexylmalonic acid. ucalgary.ca This reaction is irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. wikipedia.org

Acidic Hydrolysis : Acid-catalyzed hydrolysis is an equilibrium-driven process. wikipedia.org It is essentially the reverse of Fischer esterification. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. google.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemguide.co.uk A series of proton transfer steps follows, leading to the elimination of ethanol and the formation of the carboxylic acid. chemguide.co.uk Due to the reversibility of the reaction, a large excess of water is used to drive the equilibrium towards the products. wikipedia.org In some cases, vigorous conditions using a mixture of aqueous HBr and acetic acid at reflux can lead to both hydrolysis and decarboxylation, directly yielding 2-cyclohexylacetic acid. beilstein-journals.orgnih.gov

Table 2: Conditions for Hydrolysis of Malonic Esters
ConditionReagentsMechanism TypeFinal Product (after workup)Key FeaturesReference
Basic1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺Nucleophilic Acyl Substitution (Saponification)2-Cyclohexylmalonic AcidIrreversible, requires stoichiometric base masterorganicchemistry.comucalgary.ca
AcidicH₂SO₄(aq) or HCl(aq), Heat, excess H₂OAcid-Catalyzed Nucleophilic Acyl Substitution2-Cyclohexylmalonic AcidReversible, equilibrium process wikipedia.orgchemguide.co.uk
Vigorous AcidicHBr(aq)/AcOH, RefluxHydrolysis followed by Decarboxylation2-Cyclohexylacetic AcidHarsh conditions lead to loss of CO₂ beilstein-journals.orgnih.gov

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This compound can be converted to other dialkyl malonates through this reaction, which can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, a new alkoxide (e.g., sodium methoxide) is used as both the nucleophile and the catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon, similar to basic hydrolysis. masterorganicchemistry.com To favor the formation of the desired product, the corresponding alcohol is typically used as the solvent in large excess.

Under acidic conditions, a mineral acid catalyzes the reaction. The mechanism involves protonation of the carbonyl group, followed by nucleophilic attack by the new alcohol. This process is an equilibrium, and the reaction is driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture. masterorganicchemistry.com Continuous processes using catalysts like orthotitanic acid esters have been developed for the efficient transesterification of malonic diesters. google.com

Reduction to 1,3-Diols and Other Alcohol Derivatives

The ester functionalities of this compound can be reduced to primary alcohols, yielding 2-cyclohexylpropane-1,3-diol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then eliminates an ethoxide ion to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent to an alkoxide. chemistrysteps.com A final aqueous workup step with acid is necessary to protonate the resulting dialkoxide to afford the 2-cyclohexylpropane-1,3-diol. libretexts.org The reduction of diethyl cyclohexylmalonate with LiAlH₄ has been reported to give the diol in high yield (95%). researchgate.net

Alternative reducing agents, such as borane (BH₃) generated in situ from NaBH₄ and bromine or iodine, can also be used and may offer milder reaction conditions and higher yields compared to LiAlH₄ in some cases. researchgate.net

It is noteworthy that the reduction of the corresponding sodio derivative (the enolate) of diethyl cyclohexylmalonate with LiAlH₄ can lead to a mixture of products, including the corresponding aldehyde and allylic alcohol, depending on the workup conditions. researchgate.netacs.org

Stereochemical Outcomes of Reduction Reactions

While this compound itself does not possess a stereocenter at the α-carbon, the principles of stereochemistry become highly relevant in the reduction of related substituted β-keto esters or when chiral reducing agents are employed. The reduction of a prochiral ketone or ester can lead to the formation of a new stereocenter. chemistrysteps.com

In the context of reducing substrates structurally similar to this compound, such as α-substituted β-keto esters, the stereochemical outcome is of significant interest for synthesizing chiral β-hydroxy esters. researchgate.netnih.gov Catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation are powerful methods to achieve this. acs.org These reactions often employ chiral transition metal catalysts (e.g., based on Ruthenium or Iridium) that can differentiate between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. researchgate.netnih.gov

Dynamic kinetic resolution is a particularly powerful strategy used for α-substituted β-keto esters that can racemize. In this process, the catalyst selectively reduces one enantiomer of the substrate while the other enantiomer continuously epimerizes to the reactive form, allowing for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product in high yield and high enantiomeric excess. researchgate.net

Although the direct reduction of the two ester groups in this compound to a diol does not create a new stereocenter at the central carbon, the use of chiral reducing agents could, in principle, lead to interesting stereochemical effects if the molecule possessed other prochiral elements. The stereochemical principles are paramount in the broader field of malonate and β-keto ester reductions for the synthesis of enantiopure building blocks. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
2-Cyclohexylacetic acid
2-Cyclohexylmalonic Acid
2-Cyclohexylpropane-1,3-diol
Diethyl 2-cyclohexyl-2-(phenyl-λ³-iodanylidene)malonate
Diethyl 2-cyclohexyl-2-oximinomalonate
This compound
Ethanol
Iodosylbenzene
Isopentyl nitrite
Lithium aluminum hydride
Phenyliodine(III) diacetate
Sodium borohydride
Sodium ethoxide
Sodium hydroxide
Sodium methoxide (B1231860)
Sodium nitrite

Reactions of the Cyclohexyl Ring

While the preponderance of research on diethyl malonates focuses on the reactivity of the alpha-carbon, the cyclohexyl substituent can theoretically undergo functionalization and rearrangement reactions typical of cycloalkanes. The presence of the gem-dicarboxylate group can exert steric and electronic effects on the outcomes of these reactions.

The direct functionalization of the C-H bonds of the cyclohexyl ring in this compound is a challenging but potentially valuable transformation. In principle, oxidation could introduce hydroxyl or carbonyl groups onto the ring, leading to more complex and functionalized derivatives.

The application of such a system to this compound would need to consider the directing effects of the malonate substituent. The electron-withdrawing nature of the malonate group would likely deactivate the C1 position to which it is attached, potentially favoring oxidation at more remote positions (C2, C3, or C4) of the cyclohexyl ring. Steric hindrance from the bulky diethyl malonate group would also play a significant role in determining the regioselectivity of the oxidation.

Transformations of the cyclohexyl ring itself, such as ring contraction or expansion, represent another class of potential, though underexplored, reactions for this compound.

One notable example of a cyclohexyl ring rearrangement involves the contraction to a cyclopentyl ring via a radical-mediated mechanism. While this has not been demonstrated directly on this compound, studies on complex natural product analogues have shown that a substituted cyclohexyl radical can rearrange to a cyclopentylmethyl radical. nih.govnih.gov This process is believed to occur through a sequence of ring-opening to a hexenyl radical, followed by a 5-exo ring-closure. nih.gov

In the case of this compound, the generation of a radical at the C1 position would be required to initiate such a process. The diethyl malonate group is generally considered to be electron-withdrawing rather than a strong radical-stabilizing group. Therefore, the propensity of this compound to undergo such a rearrangement remains a subject for further investigation.

Below is a table summarizing the key aspects of the radical-induced cyclohexyl to cyclopentyl rearrangement observed in a related system, which could serve as a model for potential transformations of this compound under radical conditions.

Reaction TypeProposed MechanismKey Influencing FactorsPotential Outcome for this compound
Radical-Induced Ring ContractionRing-opening to a hexenyl radical followed by 5-exo ring-closure. nih.govPresence of radical-stabilizing substituents at the C2 and C3 positions of the cyclohexyl radical. nih.govnih.govFormation of a diethyl 2-(cyclopentylmethyl)malonate derivative (speculative).

Advanced Synthetic Methodologies and Catalysis in Diethyl 2 Cyclohexylmalonate Chemistry

Asymmetric Synthesis Approaches

The generation of enantiomerically pure or enriched diethyl 2-cyclohexylmalonate is crucial for its application as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. frontiersin.org Various strategies have been developed to control the stereochemistry at the α-carbon of the malonate.

Enantioselective alkylation represents a direct approach to synthesizing chiral malonates. Phase-transfer catalysis (PTC) has emerged as an efficient method for this purpose. This strategy involves the α-alkylation of a malonic ester precursor using a chiral phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases while inducing asymmetry. frontiersin.orgresearchgate.net

For instance, the alkylation of α-substituted malonates can produce versatile chiral building blocks containing a quaternary carbon center with high chemical yields and excellent enantioselectivities. nih.gov By employing a suitable chiral catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, it is possible to achieve high enantiomeric excess (ee) in the final product. researchgate.net The reaction typically involves treating the malonic ester with an alkyl halide in the presence of a base and the phase-transfer catalyst. researchgate.netnih.gov Research has demonstrated that this methodology can yield products with up to 99% chemical yield and 98% ee. frontiersin.org

The development of effective chiral catalysts is central to asymmetric synthesis. For malonate chemistry, various catalytic systems have been explored to achieve high stereoselectivity. These include organocatalysts and metal-ligand complexes.

Organocatalysis, utilizing small organic molecules as catalysts, has proven effective. Chiral tertiary amino-thiourea catalysts, for example, have been successfully used in enantioselective Michael-type additions of dialkyl malonates to electrophiles, achieving ee values up to 92%. nih.gov Similarly, alkali metal salts of substituted (S)-prolines have been shown to catalyze the asymmetric Michael reaction of diethyl malonate, although with moderate enantioselectivity. core.ac.ukresearchgate.net

In metal-based catalysis, complexes of transition metals with chiral ligands are widely used. Nickel complexes with chiral bidentate ligands like (-)-sparteine (B7772259) have been shown to be effective for the asymmetric Michael addition of diethyl malonate to α,β-unsaturated ketones, yielding products with good enantioselectivity (up to 87% ee). longdom.orgresearchgate.net The development of chiral photocatalysts, such as those based on thioxanthone, has also opened new avenues for enantioselective cycloadditions involving malonate-derived substrates. nih.gov The design of these catalysts often relies on creating a well-defined chiral environment that directs the approach of the reactants. nih.gov

Below is a table summarizing various chiral catalysts and their performance in asymmetric reactions involving malonates.

Catalyst/LigandMetalReaction TypeSubstrateEnantiomeric Excess (ee)Reference
(S,S)-3,4,5-trifluorophenyl-NAS bromide-Phase-Transfer Alkylationα-methylmalonateup to 98% frontiersin.orgresearchgate.net
Tertiary amino-thiourea-Michael AdditionDiethyl malonateup to 92% nih.gov
(-)-SparteineNickelMichael AdditionDiethyl malonate80-87% longdom.orgresearchgate.net
(S)-ProlinolAlkali MetalMichael AdditionDiethyl malonateup to 40% core.ac.uk
Chiral PhosphinooxazolineNickelDesymmetrizing Arylative CyclizationAlkynyl malonate estersN/A nih.gov

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed.

In the context of malonate synthesis, an achiral malonate can be attached to a chiral auxiliary, such as an oxazolidinone, popularized by David Evans. The steric hindrance provided by the auxiliary directs the incoming electrophile (e.g., a cyclohexyl group) to one face of the molecule during the alkylation step. This process creates a new stereocenter with a high degree of predictability.

After the stereoselective alkylation, the chiral auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused, making the process more economical. This method allows for the selective modification of the malonate esters, which can then be converted into versatile chiral building blocks for further synthesis. frontiersin.org

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. nih.gov Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov

For malonates, lipases are particularly effective enzymes. They can be used in the kinetic resolution of racemic mixtures, often involving enantioselective acylation or hydrolysis reactions. nih.govznaturforsch.com For example, diethyl malonate can serve as an efficient acyl donor in the lipase-catalyzed resolution of amines, achieving high conversion and enantiomeric excess (e.g., 96% ee). znaturforsch.com While this example resolves an amine, the principle is applicable to the resolution of chiral malonates themselves or their derivatives. The enzymatic resolution of racemic (±)-α,α-dialkylmalonates is a common method for obtaining the chiral compounds. frontiersin.orgnih.gov

This method is attractive due to the mild reaction conditions and the high enantioselectivity of enzymes. Research into phosphotriesterase (PTE) has also shown that enzymes can resolve racemic esters, with some variants exhibiting stereoselectivity that is reversed compared to the wild-type enzyme, offering flexibility in accessing either enantiomer. tamu.edu

Biocatalytic StrategyEnzyme ClassApplicationKey FeatureReference
Kinetic ResolutionLipaseEnantioselective acylationHigh conversion and enantioselectivity znaturforsch.com
Kinetic ResolutionPhosphotriesterase (PTE)Stereoselective hydrolysis of estersPotential for reversed stereoselectivity with mutants tamu.edu
ResolutionGeneral enzymaticResolution of (±)-α,α-dialkylmalonatesAccess to chiral malonic acids/esters frontiersin.orgnih.gov

Catalytic Reactions and Mechanistic Investigations

Transition metal catalysis plays a pivotal role in modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Several metals have been investigated for their ability to catalyze reactions involving diethyl malonate.

Copper (Cu): Copper-catalyzed reactions, particularly the Hurtley-type coupling, have been known for nearly a century for the α-arylation of activated methylene (B1212753) compounds like diethyl malonate. nih.gov Modern advancements involve the use of copper(I) iodide (CuI) with various ligands, such as 2-phenylphenol, which facilitates the coupling of aryl iodides with diethyl malonate under mild conditions. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an in-situ generated Cu(I) enolate intermediate. nih.gov While primarily studied for arylation, the principles of copper catalysis are relevant for the alkylation with cyclohexyl halides. The choice of ligand is crucial to prevent side reactions and product decomposition. organic-chemistry.org

Nickel (Ni): Nickel catalysis has found broad application in asymmetric synthesis. longdom.org Cationic nickel catalysts, when combined with chiral ligands like monodentate phosphoramidites, are highly regio- and enantioselective for reactions such as the cycloisomerisation of diethyl diallylmalonate. rsc.org Nickel-sparteine complexes have been effectively used for the Michael addition of diethyl malonate to α,β-unsaturated ketones. researchgate.net Furthermore, nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters enable the enantioselective synthesis of highly functionalized chiral products. nih.gov These examples highlight nickel's versatility in constructing complex carbon skeletons from malonate precursors.

Rhodium (Rh): Rhodium catalysts are well-known for their ability to catalyze a wide range of organic transformations. Dirhodium complexes are particularly effective in catalyzing the cyclopropanation of alkenes with malonate-derived carbenoids, such as dimethyl diazomalonate. researchgate.net Rhodium, in conjunction with diphosphine ligands, has also been employed for the regioselective cycloisomerization of 1,6-allenenes. rsc.org In the context of forming this compound, rhodium catalysis could potentially be applied in reactions involving cyclohexene (B86901) or related precursors. For instance, rhodium-catalyzed asymmetric arylation has been demonstrated with cyclopropenes, indicating its potential for functionalizing cyclic systems. nih.gov

Cobalt (Co): Cobalt catalysis offers a sustainable and cost-effective alternative to precious metal catalysts. Unmodified, inexpensive cobalt carbonyls, promoted by light, can catalyze the alkoxycarbonylation and hydroxycarbonylation of alkenes to produce esters and carboxylic acids, respectively. nih.govscilit.com This methodology could provide a direct route to malonate derivatives from alkene feedstocks. Similarly, light-promoted, cobalt-catalyzed hydroaminocarbonylation of alkenes offers an atom-economical approach to amides, showcasing the potential for cobalt to facilitate the introduction of carbonyl functionalities under mild conditions. nih.gov

Organocatalysis in Malonate Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of chiral compounds derived from malonates. A particularly successful strategy for the asymmetric alkylation of malonic esters is phase-transfer catalysis (PTC). This method is valued for its operational simplicity and mild reaction conditions.

In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of the malonate enolate from an aqueous or solid basic phase into an organic phase containing the alkylating agent. The intimate, asymmetric environment created by the chiral catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in excess.

Key catalysts for this transformation are often derived from cinchonidine (B190817) or cinchonine, which are readily available and relatively inexpensive natural products. Researchers have developed several "generations" of these catalysts, modifying the alkaloid backbone to enhance enantioselectivity and catalytic activity. For instance, N-anthracenylmethyl or N-(3,4,5-trifluorophenyl) substituted Cinchona alkaloid bromides have been shown to be highly effective.

The reaction typically involves a solid inorganic base like potassium carbonate or an aqueous solution of potassium hydroxide (B78521), an organic solvent such as toluene (B28343) or dichloromethane, and the malonate substrate and alkylating halide. This methodology has been successfully applied to the synthesis of a variety of α,α-disubstituted malonic esters with high yields and excellent enantioselectivities, creating valuable chiral building blocks containing quaternary carbon centers.

CatalystSubstrateAlkylating AgentBaseSolventYield (%)ee (%)
N-(9-Anthracenylmethyl)cinchonidinium Chlorideα-Benzyl tert-Butyl Methyl MalonateAllyl Bromide50% aq. KOHToluene9360
(S,S)-3,4,5-Trifluorophenyl-NAS Bromide2,2-Diphenylethyl tert-Butyl α-MethylmalonateBenzyl BromideCsOH·H₂OToluene/CHCl₃9998
N-Benzyl Cinchonidinium ChlorideN-Diphenylmethylene Glycine t-Butyl EsterBenzyl Bromide50% aq. KOHToluene/CH₂Cl₂9594
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium BromideDiethyl AcetamidomalonateBenzyl BromideK₂CO₃Acetonitrile8596

This table presents representative data on asymmetric phase-transfer catalyzed alkylations of malonate derivatives, demonstrating the high yields and enantioselectivities achievable with organocatalysts. Data compiled from multiple literature sources.

Photoredox Catalysis and Radical Reactions

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate reactive radical intermediates. This strategy offers a powerful alternative to traditional ionic pathways for the formation of carbon-carbon bonds, including the alkylation of malonate derivatives. The general principle involves a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate radicals from stable precursors.

In the context of forming this compound, a photoredox approach would typically involve the generation of a cyclohexyl radical. This can be achieved from various readily available precursors. For instance, cyclohexanecarboxylic acid can undergo photoredox-mediated decarboxylation, or bromocyclohexane (B57405) can be reduced via SET to furnish the desired cyclohexyl radical.

Once formed, this non-stabilized alkyl radical can participate in a Giese-type reaction (radical conjugate addition). This involves the addition of the radical to a Michael acceptor. While diethyl malonate itself is not a suitable acceptor, a derivative such as diethyl cyclohexylidenemalonate could readily accept the incoming radical. Alternatively, the generated radical could be trapped by a malonate enolate in a radical-anion coupling mechanism.

The key components of such a reaction system include a photocatalyst (often a ruthenium or iridium complex, or an organic dye), a light source (typically blue LEDs), and the radical precursor in a suitable solvent. This methodology avoids the use of stoichiometric and often harsh reagents required in traditional radical chemistry, such as those based on organotin compounds. The ability to generate radicals under mild, neutral conditions makes photoredox catalysis compatible with a wide range of functional groups.

ComponentFunctionExamples
Photocatalyst Absorbs visible light and initiates single-electron transfer (SET)fac-[Ir(ppy)₃], [Ru(bpy)₃]Cl₂, Eosin Y, 4CzIPN
Light Source Excites the photocatalyst to a higher energy stateBlue LEDs (≈450 nm), Green LEDs (≈525 nm), Compact Fluorescent Lamp (CFL)
Radical Precursor Generates the desired alkyl radical upon oxidation or reductionCyclohexanecarboxylic Acid, Bromocyclohexane, Cyclohexyl NHP Ester
Malonate Component Acts as the radical acceptor or nucleophileDiethyl Malonate (as enolate), Diethyl Alkylidenemalonate
Solvent Solubilizes reactants and facilitates the reactionDMF, DMSO, Acetonitrile, Dichloromethane
Additives May act as a reductant, oxidant, or proton source/sinkHantzsch Ester, Tertiary Amines (e.g., DIPEA), Ascorbic Acid

This table outlines the typical components and their roles in a hypothetical photoredox-catalyzed synthesis involving a malonate derivative.

Mechanistic Studies of Carbon-Carbon Bond Formation

The formation of the α-carbon–cyclohexyl bond in this compound can be achieved through fundamentally different mechanisms, primarily categorized as ionic (two-electron) or radical (one-electron) pathways.

Ionic Mechanism: The classical approach to malonate alkylation, known as the malonic ester synthesis, operates via an ionic mechanism. This pathway involves two principal steps:

Enolate Formation: The α-proton of diethyl malonate is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide or potassium carbonate, results in deprotonation and the formation of a resonance-stabilized enolate anion. This enolate is a soft nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms.

Nucleophilic Substitution (Sₙ2): The generated enolate anion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., bromocyclohexane) in a bimolecular nucleophilic substitution (Sₙ2) reaction. The enolate's α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the new carbon-carbon bond. This process involves the movement of electron pairs and is characteristic of two-electron chemistry.

The mechanism of phase-transfer catalysis, discussed in section 4.2.2, is an extension of this ionic pathway. The catalyst forms a lipophilic ion pair with the malonate enolate, shuttling it into the organic phase where the Sₙ2 reaction occurs.

Radical Mechanism: Photoredox catalysis provides access to a distinct radical-based mechanism. This pathway is initiated by a single-electron transfer (SET) event.

Radical Generation: As described in 4.2.3, a photocatalyst absorbs light and, in its excited state, reduces or oxidizes a stable precursor to generate a cyclohexyl radical. This is a one-electron process.

Carbon-Carbon Bond Formation: The newly formed, neutral but highly reactive cyclohexyl radical can then form the C-C bond in several ways. One common pathway is a Giese addition, where the radical adds to the double bond of a Michael acceptor. Another possibility is the coupling of the cyclohexyl radical with the malonate enolate anion (generated separately). This radical-anion coupling is also a one-electron process from the perspective of the radical, leading to a new radical anion which is then quenched to the final product.

The key distinction between these mechanisms lies in their intermediates and the nature of the electron flow. Ionic pathways involve charged intermediates (enolate anions) and the movement of electron pairs, whereas radical pathways involve neutral, open-shell intermediates and single-electron transfers. These fundamental differences in mechanism dictate the reaction conditions, substrate scope, and potential side reactions for each approach.

Applications of Diethyl 2 Cyclohexylmalonate in Specialized Organic Synthesis

Building Block for Complex Molecule Synthesis

The structure of diethyl 2-cyclohexylmalonate makes it an effective intermediate for creating specialized molecules. nbinno.com The presence of the two ester functionalities allows for a variety of subsequent chemical reactions, including hydrolysis, decarboxylation, and condensation, which are fundamental to building carbon chains and introducing new functional groups. chemicalbook.comucalgary.ca

A primary application of malonic esters, including the cyclohexyl derivative, is in the synthesis of substituted acetic acids. wikipedia.orguobabylon.edu.iq The malonic ester synthesis provides a reliable method for preparing mono- or dialkylacetic acids. uobabylon.edu.iq In the case of this compound, hydrolysis of the two ester groups using an acid or base catalyst, followed by heating, leads to decarboxylation (the loss of a molecule of carbon dioxide). ucalgary.cayoutube.com This sequence yields cyclohexylacetic acid, effectively converting the malonic ester into a specific carboxylic acid. reddit.comyoutube.com

Table 1: Synthesis of Cyclohexylacetic Acid

StepReactionReagentsProduct
1HydrolysisAcid or Base (e.g., H₃O⁺ or OH⁻)Cyclohexylmalonic acid
2DecarboxylationHeat (Δ)Cyclohexylacetic acid

This compound serves as a starting point for synthesizing more complex carboxylic acids. The classic malonic ester synthesis, culminating in hydrolysis and decarboxylation, is a well-established route to monosubstituted acetic acids. ucalgary.ca

Furthermore, the synthesis can be adapted to produce dicarboxylic acids. For instance, reacting two equivalents of a sodiomalonic ester with a dihaloalkane results in a tetraester, which upon hydrolysis and decarboxylation, yields a dicarboxylic acid. uobabylon.edu.iq Starting with this compound, the remaining acidic proton can be removed by a strong base to form an enolate. This enolate can then be alkylated, for example, with an ethyl bromoacetate, to introduce a second ester-containing substituent. Subsequent hydrolysis of all three ester groups, followed by decarboxylation of the malonic acid core, would result in a substituted succinic acid, a type of dicarboxylic acid. The malonic ester framework is widely used for the synthesis of various carboxylic acids and their derivatives. chemicalbook.comresearchgate.net

The reactivity of malonic esters extends to the synthesis of β-keto esters and their derivatives. askfilo.comnih.gov The enolate of this compound can undergo acylation when treated with an acyl chloride or anhydride. This reaction introduces an acyl group at the alpha position, forming a tri-ester intermediate which is effectively a substituted β-keto diester.

Subsequent selective hydrolysis and decarboxylation can be controlled to produce different products. chemicalbook.com Careful, partial hydrolysis of this intermediate followed by decarboxylation can yield a β-keto acid. More vigorous conditions involving full hydrolysis and decarboxylation of the original malonate portion lead to the formation of a ketone. nih.govumich.edu This pathway provides a method for synthesizing ketones with a cyclohexylmethyl substituent adjacent to the carbonyl group.

This compound is a precursor for synthesizing α,β-unsaturated acids through condensation reactions. In a process known as the Knoevenagel-Doebner condensation, this compound is first hydrolyzed to cyclohexylmalonic acid. This dicarboxylic acid is then reacted with an aldehyde or ketone in the presence of a basic catalyst, such as pyridine. The reaction proceeds through a condensation step followed by decarboxylation upon heating, resulting in the formation of an α,β-unsaturated carboxylic acid. This method is a versatile tool for creating carbon-carbon double bonds with specific substituent patterns.

Malonic esters are fundamental reagents for the construction of both carbocyclic and heterocyclic ring systems. askfilo.com

Carbocycles: An intramolecular version of the malonic ester synthesis, known as the Perkin alicyclic synthesis, can be used to form rings. wikipedia.org This involves reacting the enolate of this compound with a dihaloalkane. The initial alkylation is followed by a second, intramolecular alkylation step where the enolate attacks the other end of the alkyl chain, closing the ring. This method is effective for preparing three-, four-, five-, and six-membered carbocyclic rings bearing both a cyclohexyl group and two ester functionalities. uobabylon.edu.iq

Heterocycles: this compound can react with dinucleophiles in cyclocondensation reactions to form a variety of six-membered heterocycles. nih.gov A classic example is the reaction with urea (B33335) in the presence of a strong base like sodium ethoxide. This condensation reaction produces a cyclohexyl-substituted barbituric acid, which is a derivative of the barbiturate (B1230296) heterocyclic system. Similarly, reaction with other 1,3-dinucleophiles, such as amidines, can lead to other heterocyclic structures like pyridopyrimidines. nih.gov

Table 2: Examples of Heterocycle Synthesis

DinucleophileHeterocyclic Product Class
UreaSubstituted Barbituric Acid
ThioureaSubstituted Thiobarbituric Acid
GuanidineSubstituted 2-Iminobarbituric Acid

Role in Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, malonic esters are crucial intermediates for the synthesis of numerous pharmaceutical compounds. chemicalbook.comaskfilo.com Diethyl malonate itself is a precursor for several drugs, including barbiturates, the vasodilator naftidrofuryl, and nalidixic acid. wikipedia.org The versatility of malonate chemistry allows for the construction of complex molecular scaffolds that are often the basis for active pharmaceutical ingredients (APIs). nbinno.comnbinno.com

While specific drugs derived directly from this compound are not as commonly cited as those from diethyl malonate, its utility lies in its role as a specialized building block. The cyclohexyl ring is a common structural motif in many pharmaceutical agents, valued for its ability to increase lipophilicity and influence the conformational properties of a molecule. By using this compound, synthetic chemists can efficiently incorporate this important carbocyclic group into potential drug candidates, making it a valuable intermediate in the development of new therapeutics. nbinno.com

Intermediate for Active Pharmaceutical Ingredients (APIs)

Malonic acid esters are crucial intermediates in the pharmaceutical industry for the synthesis of a wide range of APIs. actylis.com The general class of 2-substituted diethyl malonates undergoes various cyclocondensation and alkylation reactions to form the core structures of many therapeutic agents. nih.gov While specific, named APIs derived directly from this compound are not extensively documented in publicly available literature, its structural motif is integral to research in medicinal chemistry. The presence of the cyclohexyl group can enhance lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Compounds with Specific Pharmacological Activities (e.g., anticancer drugs, vasodilators)

The malonate framework is a key component in the synthesis of molecules with targeted biological effects. Research has demonstrated the synthesis of novel naphthoquinone esters bearing cyclohexyl substituents, which were evaluated for their anticancer properties. nih.gov

In one study, twelve new naphthoquinone esters with cyclopentyl and cyclohexyl groups were synthesized and tested for cytotoxicity against three human cancer cell lines: epidermoid carcinoma (KB), cervical carcinoma (HeLa), and hepatocellular carcinoma (HepG-2). nih.gov The results indicated that the nature of the cyclic substituent at the 2'-position influences the compound's cytotoxic activity. nih.gov This research provides insight into how cyclohexyl-containing structures, synthetically accessible from precursors like this compound, can be incorporated to modulate pharmacological activity. nih.gov

The broader family of diethyl malonate derivatives is also known for its application in synthesizing vasodilators. For instance, the parent compound, diethyl malonate, is a precursor in the production of Naftidrofuryl, a known vasodilator, through classical alkylation and decarboxylation reactions. wikipedia.org This highlights the versatility of the malonate chemical scaffold in creating diverse pharmacologically active agents.

Table 1: Cytotoxicity of Naphthoquinone Esters with Cyclohexyl Substituents This table presents a selection of research findings on the in-vitro cytotoxicity (IC₅₀ in μM) of synthesized compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (μM)
Naphthoquinone Ester Analog 1 (with 2'-cyclohexyl)KB (Epidermoid Carcinoma)>100
Naphthoquinone Ester Analog 1 (with 2'-cyclohexyl)HeLa (Cervical Carcinoma)>100
Naphthoquinone Ester Analog 1 (with 2'-cyclohexyl)HepG-2 (Hepatocellular Carcinoma)89.4
Naphthoquinone Ester Analog 2 (with 2'-cyclohexyl)KB (Epidermoid Carcinoma)16.8
Naphthoquinone Ester Analog 2 (with 2'-cyclohexyl)HeLa (Cervical Carcinoma)18.2
Naphthoquinone Ester Analog 2 (with 2'-cyclohexyl)HepG-2 (Hepatocellular Carcinoma)19.5
Source: Data derived from research on naphthoquinone esters with 2'-cyclohexyl substituents. nih.gov

Applications in Agrochemical and Materials Science Research

Beyond pharmaceuticals, this compound and its chemical relatives are valuable in the development of agrochemicals and advanced materials.

Precursor for Herbicide Synthesis (e.g., pinoxaden)

While this compound itself is not a direct precursor, a structurally similar compound, a substituted diethyl phenylmalonate, is a key intermediate in the synthesis of the potent herbicide pinoxaden (B166648). google.com The synthesis involves the reaction of 2,6-diethyl-4-methylbromobenzene with diethyl malonate to produce Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate. google.com This intermediate then undergoes a series of reactions to form the final herbicide.

The patented synthesis pathway for pinoxaden involves several key steps starting from the substituted phenylmalonate intermediate:

Hydrazine (B178648) Reaction: The Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate reacts with hydrazine hydrate (B1144303) to form a pyrazole-3,5-dione intermediate. google.com

Cyclization: This intermediate is then cyclized with an agent like diethylene glycol disulfonate. google.com

Acylation: The resulting compound is acylated with pivaloyl chloride under alkaline conditions to yield the final product, pinoxaden. google.comchemicalbook.com

This synthesis route demonstrates the critical role of substituted malonic esters in constructing the complex heterocyclic systems required for modern agrochemicals. google.com

Polymer Precursors and Monomer Synthesis

Malonic acid esters are recognized as valuable precursors and monomers in polymerization processes. specialchem.com Research into methylidene malonates, a class of monomers that can be synthesized from malonic esters, highlights the potential for creating polymers with diverse functional groups. Studies have noted the possibility of incorporating cyclic groups, such as from ethyl cyclohexyl malonate, into these polymers. rsc.org This versatility allows for the tailoring of polymer properties for specific applications. The polymerization of these monomers can be initiated on various surfaces, including polyolefin copolymers, to create chemically grafted coatings. rsc.org

Advanced Materials Development

The application of malonate derivatives in polymer synthesis extends to the development of advanced materials. The ability to create grafted polymer coatings using monomers derived from malonates opens possibilities for modifying surface properties of materials to improve interfacial characteristics in demanding environments. rsc.org For example, polymers derived from related phosphonate-containing monomers are investigated as precursors for ion exchange membranes used in fuel cells. researchgate.net The incorporation of the cyclohexyl group from this compound into such polymer systems could impart desirable properties like hydrophobicity, thermal stability, and altered mechanical characteristics, making it a compound of interest for research in advanced materials.

Analytical and Spectroscopic Characterization in Research of Diethyl 2 Cyclohexylmalonate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the Diethyl 2-cyclohexylmalonate molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The ethyl ester groups exhibit a characteristic quartet and triplet pattern due to the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The protons of the cyclohexyl ring and the methine proton on the malonate backbone appear as a complex multiplet in the aliphatic region of the spectrum.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups resonate at a characteristic downfield chemical shift. The carbons of the ethyl groups and the cyclohexyl ring appear at specific chemical shifts in the aliphatic region, allowing for the complete assignment of the carbon skeleton.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~4.1-4.2Quartet-OCH₂CH₃
¹H~3.3-3.4Doublet-CH(COOEt)₂
¹H~1.0-2.0MultipletCyclohexyl-H and -OCH₂CH₃
¹³C~169SingletC=O
¹³C~61Singlet-OCH₂CH₃
¹³C~55Singlet-CH(COOEt)₂
¹³C~25-40SingletCyclohexyl-C and -OCH₂CH₃

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups, typically appearing around 1730-1750 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the alkyl groups and C-O stretching vibrations of the ester functionality.

Table 2: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~2850-3000C-H StretchAlkyl (Cyclohexyl and Ethyl)
~1730-1750C=O StretchEster
~1000-1300C-O StretchEster

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound with a high degree of confidence.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are soft ionization techniques often used to generate intact molecular ions, which is particularly useful for confirming the molecular weight. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a mixture and providing their respective mass spectra.

The mass spectrum of this compound will typically show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of specific groups, such as the ethoxy or cyclohexyl moieties.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of a chemical synthesis.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful analytical tool for both separation and structural identification. shimadzu.com This combination is frequently employed to monitor the conversion of reactants to products in syntheses involving this compound and to identify any byproducts.

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique for the analysis and purification of this compound. HPLC is particularly useful for compounds that are not sufficiently volatile for GC analysis. In the context of this compound, which is chiral, enantioselective HPLC is of paramount importance. This specialized HPLC technique uses a chiral stationary phase (CSP) to separate the two enantiomers (R and S forms) of this compound. This separation is critical in asymmetric synthesis, where the goal is to produce one enantiomer in excess. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the HPLC chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental chromatographic technique extensively used to assess the purity of a sample and to monitor the progress of a chemical reaction. In the context of this compound, TLC serves as a rapid and efficient method to distinguish the product from starting materials and byproducts.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a solid support) and a mobile phase (a solvent or solvent mixture). The separation is governed by the polarity of the compounds.

For this compound, which possesses two ester functional groups and a nonpolar cyclohexyl substituent, its polarity is moderate. The ester groups can engage in polar interactions with the silica gel stationary phase, while the bulky cyclohexyl group imparts significant nonpolar character. Consequently, it is expected to have a moderate retardation factor (Rf) on a silica gel plate. The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system.

The selection of an appropriate mobile phase is crucial for achieving good separation. A typical solvent system for a compound of moderate polarity like this compound would be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. By varying the ratio of these solvents, the Rf value can be optimized to fall within the ideal range of 0.3 to 0.7 for accurate determination. For instance, a higher proportion of ethyl acetate would increase the polarity of the mobile phase, causing the this compound spot to travel further up the plate, resulting in a higher Rf value. Conversely, a higher proportion of hexane would lead to a lower Rf value.

Visualization of the compound on the TLC plate, as it lacks a chromophore for UV detection, would typically be achieved by staining with a universal developing agent such as potassium permanganate (B83412) or iodine vapor.

While specific experimental data for the TLC of this compound is not widely reported in the literature, the following table illustrates a hypothetical analysis based on the principles discussed.

Stationary PhaseMobile Phase (v/v)Expected Rf RangeVisualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (4:1)0.3 - 0.5Potassium Permanganate Stain
Silica Gel 60 F254Petroleum Ether:Diethyl Ether (3:1)0.4 - 0.6Iodine Vapor

Advanced Analytical Techniques

Beyond routine purity assessment, advanced analytical methods are employed to gain deeper insights into the structural and physical properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For X-ray crystallographic analysis of this compound, the first and often most challenging step is the growth of a high-quality single crystal. As this compound is a liquid at room temperature, crystallization would require cooling the compound to a temperature below its melting point. Slow evaporation of a solution of the compound in a suitable solvent is another common crystallization technique.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A successful crystallographic study of this compound would reveal:

The exact conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat).

The spatial orientation of the two ethyl ester groups relative to each other and to the cyclohexyl ring.

Intermolecular interactions in the crystal lattice, which influence the packing of the molecules.

While the crystal structure of this compound has not been reported in publicly accessible crystallographic databases, the technique remains the gold standard for unambiguous structural elucidation of crystalline compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

In a typical TGA experiment for this compound, a small sample would be placed in a crucible and heated at a constant rate in an inert atmosphere (e.g., nitrogen or argon). The TGA instrument would continuously record the mass of the sample as the temperature increases.

The resulting TGA curve, a plot of mass versus temperature, would indicate the temperature at which the compound begins to decompose. For a relatively stable organic molecule like this compound, it is expected to be thermally stable up to a certain temperature, beyond which a significant loss of mass would be observed due to decomposition. The decomposition of malonate esters can proceed through various pathways, including the loss of the ester groups.

The TGA data can be used to determine the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. This information is crucial for understanding the thermal limits of the compound, which is important for storage and handling considerations, particularly if the compound is to be used in applications involving elevated temperatures.

ParameterExpected Value/Observation
Onset of Decomposition (Tonset)> 200 °C
Temperature of Maximum Decomposition Rate (Tmax)250 - 350 °C
AtmosphereNitrogen
Heating Rate10 °C/min
Residue at 600 °C< 5%

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and reaction dynamics.

Diethyl 2-cyclohexylmalonate is a flexible molecule with several rotatable bonds: the C-C bond connecting the cyclohexyl ring to the malonate backbone, and the C-O and C-C bonds of the two ethyl ester groups. This flexibility results in a large number of possible conformations.

MD simulations can be used to explore the conformational space of the molecule. By simulating the molecule's motion over nanoseconds or even microseconds, a representative ensemble of low-energy conformations can be generated. This analysis can identify the most stable conformers and the energy barriers for interconversion between them. Understanding the preferred shape of the molecule is crucial as it can influence its physical properties and how it interacts with other molecules.

Table 2: Representative Dihedral Angles for Low-Energy Conformers of a Substituted Malonate (Note: This table presents hypothetical data for a structurally similar compound to illustrate the output of a conformational analysis.)

ConformerDihedral Angle 1 (C-C-C-C)Dihedral Angle 2 (O-C-C-O)Relative Energy (kcal/mol)
A178.5°65.2°0.00
B-62.1°70.1°1.25
C175.3°-170.8°2.89

This interactive table showcases how conformational analysis can quantify the geometric parameters and relative stabilities of different molecular shapes.

MD simulations can also be used to study chemical reactions, particularly when coupled with quantum mechanical methods in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this approach, the reacting parts of the molecules are treated with high-level QM, while the surrounding solvent and non-reacting parts are treated with computationally less expensive MM force fields.

This approach is invaluable for understanding the role of the solvent in a reaction. For the synthesis of this compound, MD simulations can model how solvent molecules arrange themselves around the reactants and the transition state. This can reveal specific solvent-solute interactions, such as hydrogen bonding, that can stabilize or destabilize the transition state, thereby affecting the reaction rate. By running simulations in different solvents, one can computationally predict the optimal solvent for a given reaction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

A comprehensive search of the scientific literature indicates that specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound have not been reported. While research exists for various other malonate derivatives, demonstrating their potential in areas such as antimicrobial and antiviral applications, this particular compound has not been the subject of dedicated investigation in this regard.

Therefore, no detailed research findings or data tables outlining the specific effects of structural modifications on the biological activity of this compound can be provided at this time. The development of SAR and QSAR models is contingent on the availability of experimental data from a series of structurally related compounds, which is currently lacking for the title compound.

Environmental and Sustainability Considerations in Synthesis and Application

Green Chemistry Principles in Diethyl 2-Cyclohexylmalonate Production

Green chemistry offers a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov The synthesis of this compound can be significantly improved by applying these principles, focusing on solvent use, reaction efficiency, and catalytic methods.

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov In syntheses related to malonic esters, traditional solvents such as methylene (B1212753) chloride and toluene (B28343) have been commonly used. scispace.comderpharmachemica.com However, these are often volatile and toxic. nih.gov Green chemistry promotes the use of safer alternatives.

Research into related syntheses highlights several greener solvent options:

Water : As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent for certain reactions, such as some transition-metal-free coupling reactions. dntb.gov.ua

Deep Eutectic Solvents (DES) : These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be reusable, making processes more efficient and environmentally friendly. researchgate.net

Solvent-less Reactions : Conducting reactions in "dry media" or without any solvent represents the ideal scenario, completely eliminating solvent waste. nih.gov

Ionic Liquids (ILs) : ILs are salts with low melting points that can act as both solvents and catalysts. Their low vapor pressure reduces air pollution, though their toxicity and biodegradability must be carefully assessed. nih.govdntb.gov.ua

Minimizing solvent use, through strategies like increasing reactant concentration or "telescoping" multiple reaction steps to reduce workup and purification stages, can dramatically lower the amount of waste generated per kilogram of product. greenchemistry-toolkit.org

Interactive Table: Comparison of Solvents in Chemical Synthesis

SolventClassificationKey Environmental/Safety ConsiderationsPotential Application Context
Methylene ChlorideTraditional/HazardousVolatile organic compound (VOC), suspected carcinogen, high environmental impact. nih.govderpharmachemica.comUsed in traditional malonate alkylations. scispace.com
TolueneTraditional/HazardousVOC, flammable, toxic. derpharmachemica.comAlternative solvent for chlorination of malonates, though with incomplete conversion. derpharmachemica.com
WaterGreen/BenignNon-toxic, non-flammable, abundant, environmentally safe. dntb.gov.uaApplicable in specific catalyst systems and reactions like some Suzuki or Sonogashira couplings. dntb.gov.ua
Deep Eutectic Solvents (DES)Green/EmergingLow volatility, often biodegradable, reusable, can reduce reaction times. researchgate.netUsed for N-alkylation/acylation reactions, improving yield and selectivity. researchgate.net
Ethyl Lactate (B86563)Green/Bio-derivedBiomass-derived, biodegradable, low toxicity. researchgate.netEmployed as a green reaction medium for the synthesis of β-enaminones. researchgate.net

Atom economy is a central concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. greenchemistry-toolkit.org A reaction with high atom economy maximizes the use of materials and minimizes the production of by-products or waste. greenchemistry-toolkit.org

The synthesis of this compound typically proceeds via the alkylation of diethyl malonate with a cyclohexyl halide. A representative reaction is:

Diethyl malonate + Cyclohexyl bromide + Sodium ethoxide → this compound + Sodium bromide + Ethanol

In this pathway, the sodium bromide is a significant by-product, which lowers the atom economy. Maximizing atom economy involves designing synthetic routes where most, if not all, reactant atoms end up in the product.

Waste reduction strategies are critical. In the pharmaceutical industry, process optimization for the synthesis of sildenafil (B151) citrate (B86180) famously reduced the solvent waste from 1300 liters per kilogram of product to just 7 L/kg through improved solvent selection, recovery, and telescoping of reaction steps. greenchemistry-toolkit.org Similar strategies, including the recovery and reuse of solvents and catalysts, can be applied to the production of this compound to significantly reduce its process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product.

Catalysts are fundamental to green chemistry because they can increase reaction efficiency, reduce energy consumption, and allow for the use of more environmentally friendly reaction conditions. nih.gov Traditional synthesis of malonate esters often relies on stoichiometric amounts of strong bases, which can generate significant waste.

The development of greener catalytic systems offers substantial advantages:

Heterogeneous Catalysts : Solid-supported catalysts, such as silica-supported FeCl₃ or silica (B1680970) sulfuric acid, can be easily separated from the reaction mixture and reused multiple times. dntb.gov.uaresearchgate.net This simplifies purification and reduces catalyst waste.

Phase Transfer Catalysis (PTC) : Using a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), allows reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). This can eliminate the need for harsh, anhydrous conditions and enable the use of greener solvents. researchgate.net

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media. While specific enzymes for this compound synthesis are not widely documented, biocatalytic processes are a key area of green chemistry research. greenchemistry-toolkit.org

Recyclable Catalysts : Molybdenum ions immobilized on magnetic nanoparticles have been shown to be an efficient and recyclable catalyst system for certain cross-coupling reactions, demonstrating high activity and stability. researchgate.net

These advanced catalytic systems move away from single-use, waste-generating reagents toward more sustainable, circular processes.

Lifecycle Assessment of this compound-Based Processes

A Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. rsc.org For a chemical like this compound, a "cradle-to-gate" LCA is often performed, focusing on the raw material acquisition and manufacturing phases. pitt.edu

Raw Material Inputs : The environmental impact of extracting or producing starting materials like diethyl malonate and cyclohexyl derivatives.

Energy Consumption : The energy required for heating, cooling, stirring, and purification during the synthesis process.

Emissions : The release of volatile organic compounds, greenhouse gases, and other pollutants to air, water, and soil.

Waste Generation : The total amount and type of waste produced, including by-products, spent solvents, and used catalysts.

Biodegradation and Environmental Fate Research

Understanding the biodegradation and environmental fate of a chemical is essential for assessing its long-term environmental risk. Research on diethyl malonate (DEM), the parent compound of this compound, provides significant insight into its likely environmental behavior. Studies show that DEM is not highly persistent in the environment. epa.govosti.gov

Key findings on the environmental fate of diethyl malonate include:

Persistence in Soil and on Foliage : When deposited on surfaces, DEM exhibits a biphasic depuration pattern, meaning it disappears in two phases. A fast component has a half-life of about 2 hours in soil and 1 to 3 hours on foliage. A slower, residual component has a half-life of 5 to 16 hours in soil and a much wider range of 16 to 242 hours on foliar surfaces. epa.gov Volatilization and other mechanisms reduce surface levels to less than 1% of the initial amount within 96 hours. epa.gov

Biodegradability : In standardized tests, diethyl malonate is readily biodegradable, reaching 90-94% degradation after 7 days and 95-100% after 14 to 28 days. oecd.org

Impact on Soil Microorganisms : At concentrations below 500 µg/g of dry soil, DEM generally does not have a negative impact on soil microbial activity. epa.gov Short-term effects were observed on soil dehydrogenase activity, but no enzyme inhibition was seen after 28 days. epa.gov

Toxicity to Earthworms : In bioassays, earthworm survival was 86% at soil doses of 107 µg/cm² and 66% at 204 µg/cm². epa.gov

These findings suggest that the malonate ester portion of the this compound molecule is susceptible to environmental degradation. The addition of the cyclohexyl group may alter the rate of degradation, but the ester linkages remain points for hydrolytic and microbial attack. Research on related phthalate (B1215562) plasticizers like DEHP also shows that biodegradation occurs, often metabolizing the compound into smaller molecules like alcohols, which can then be further mineralized to CO₂ and water. nih.govnih.gov

Interactive Table: Environmental Persistence and Ecotoxicity of Diethyl Malonate (DEM)

Environmental Compartment/OrganismParameterFindingSource
SoilHalf-life (Fast Component)2 hours epa.gov
Half-life (Residual Component)5 - 16 hours epa.gov
Foliar SurfacesHalf-life (Fast Component)1 - 3 hours epa.gov
Half-life (Residual Component)16 - 242 hours epa.gov
Soil MicrobesNo Negative Impact Threshold< 500 µg/g dry soil epa.gov
Earthworms (Bioassay)Survival at 107 µg/cm²86% epa.gov
Survival at 204 µg/cm²66% epa.gov
Biodegradation TestDegradation after 28 days95 - 100% oecd.org

Future Research Avenues

Exploration of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing Diethyl 2-cyclohexylmalonate. Traditional methods often rely on conventional heating and stoichiometric reagents, which can be energy-intensive and generate significant waste.

Modern synthetic techniques offer promising alternatives. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and enhance purity for the synthesis of various malonate derivatives. mdpi.comresearchgate.net The application of microwave irradiation to the alkylation of diethyl malonate with a cyclohexyl halide could represent a significant improvement over conventional methods. researchgate.net Another area of exploration is the use of flow chemistry , where reagents are continuously pumped through a reactor. This methodology allows for precise control over reaction parameters, improved safety, and easier scalability, making it an attractive option for industrial-scale production.

Furthermore, research into solvent-free or green solvent-based reaction conditions is gaining traction. researchgate.net Utilizing benign solvents like water or biomass-derived solvents such as ethyl lactate (B86563) could drastically reduce the environmental impact of the synthesis. researchgate.net

Synthetic MethodologyPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, increased purity. mdpi.comresearchgate.net
Flow Chemistry Precise reaction control, enhanced safety, scalability.
Green Solvents/Solvent-Free Minimized environmental impact, reduced waste generation. researchgate.net

Development of Highly Selective and Sustainable Catalytic Systems

The development of advanced catalytic systems is crucial for improving the sustainability and selectivity of the synthesis of this compound. Future work will likely move away from traditional base-catalyzed reactions towards more sophisticated catalytic approaches.

Biocatalysis , utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign route. rsc.org Researchers may explore enzymes capable of catalyzing the specific alkylation step, operating under mild conditions and potentially leading to enantiomerically pure products if a chiral center is introduced. rsc.org

The design of heterogeneous catalysts , such as metal ions immobilized on magnetic nanoparticles or metal-organic frameworks (MOFs), presents another significant research avenue. researchgate.netupv.es These catalysts are easily recoverable and reusable, which simplifies product purification and reduces waste. researchgate.net For example, systems like silica-supported FeCl₃ or molybdenum complexes have shown high activity and stability in related organic transformations. researchgate.net The goal is to create robust, non-toxic, and highly efficient catalysts that can be applied to the synthesis of malonate esters. rsc.org

Catalytic SystemKey Features and Research Goals
Biocatalysis High selectivity, mild reaction conditions, potential for asymmetric synthesis. rsc.org
Heterogeneous Catalysis Reusability, simplified purification, reduced waste, improved stability. researchgate.netupv.es
Halide-Free Systems Environmentally benign, avoids toxic reagents. rsc.org

Expansion of Applications in Emerging Fields

While this compound is a valuable synthetic intermediate, future research aims to expand its direct and indirect applications in cutting-edge fields. Its unique chemical structure, combining a reactive malonate core with a bulky cyclohexyl group, makes it a candidate for creating novel molecules and materials.

In advanced materials science , this compound can serve as a building block for specialized polymers and organic materials. chemrxiv.org The cyclohexyl group can impart desirable properties such as thermal stability and rigidity to a polymer backbone. Research could focus on incorporating this malonate into polyesters or polyamides to create materials with tailored physical and chemical properties for applications in electronics or specialty coatings.

In the realm of targeted drug delivery and medicinal chemistry, malonate derivatives are recognized as important precursors for bioactive compounds. mdpi.comchemrxiv.org A recent study highlighted a different diethyl malonate derivative as a potential drug candidate for COVID-19, underscoring the therapeutic potential of this class of molecules. nih.gov Future investigations could explore derivatives of this compound as scaffolds for new pharmaceuticals, where the cyclohexyl moiety could enhance lipophilicity and improve drug-membrane interactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. chemrxiv.org These computational tools can significantly accelerate the research and development process for compounds like this compound.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. beilstein-journals.orgnih.govnih.gov For the synthesis of this compound, ML models could predict reaction yields, identify optimal reaction conditions (e.g., temperature, catalyst, solvent), and even suggest novel synthetic pathways that are more efficient or sustainable than known methods. beilstein-journals.orgnih.gov This approach minimizes the need for laborious trial-and-error experimentation. chemrxiv.org

Active learning, a subset of ML, is particularly promising for operating in low-data situations, which is common in the development of new chemical reactions. nih.govduke.edu An ML model can suggest a small number of experiments to perform, learn from the results, and then propose the next set of experiments in an iterative cycle to rapidly find the optimal conditions. duke.edu This adaptive optimization can streamline the synthesis process, saving time and resources. chemrxiv.orgduke.edu

AI/ML ApplicationImpact on this compound Research
Reaction Outcome Prediction Predicts yields and side products, reducing experimental guesswork. beilstein-journals.orgnih.gov
Condition Optimization Identifies optimal temperature, pressure, and catalyst concentration. beilstein-journals.orgnih.govduke.edu
Novel Pathway Discovery Suggests new, more efficient synthetic routes. beilstein-journals.org
Active Learning Accelerates optimization with minimal experimental data. nih.govduke.edu

Q & A

Q. What approaches mitigate biases in interpreting spectral data for novel this compound analogs?

  • Methodological Answer : Implement blinded analysis by independent researchers. Use automated peak-picking software for NMR to reduce subjective interpretation. Peer validation of spectral assignments ensures accuracy .

Applications in Organic Synthesis

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : As a malonate derivative, it serves as a nucleophile in Michael additions or aldol reactions. Chiral auxiliaries or organocatalysts (e.g., proline derivatives) induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can this compound be utilized in multicomponent reactions (MCRs)?

  • Methodological Answer : In Ugi or Passerini reactions, its ester groups act as electrophiles. Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and solubility. Use high-throughput screening to identify optimal catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.